Aminoguanidine nitrate

Descripción general

Descripción

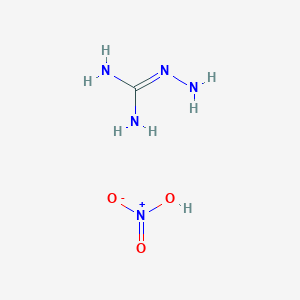

Aminoguanidine nitrate is an organic compound with the chemical formula CH₆N₄·HNO₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with nitric acid. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and carbon dioxide as a byproduct .

Another method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution. This method requires isothermal conditions at temperatures ranging from 45°C to 75°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.

Análisis De Reacciones Químicas

Types of Reactions

Aminoguanidine nitrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen-containing compounds.

Reduction: The compound can be reduced to form aminoguanidine and other related compounds.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions.

Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides. These reactions are carried out under basic or acidic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various nitrogen-containing compounds, such as hydrazones, hydrazides, and triazoles. These products have significant applications in pharmaceuticals and other industries .

Aplicaciones Científicas De Investigación

1.1. Antioxidant Properties

Aminoguanidine has demonstrated significant antioxidant properties, making it a candidate for therapeutic use in various conditions associated with oxidative stress. Research indicates that AGN can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications such as retinopathy and nephropathy. A study found that low doses of aminoguanidine effectively reduced proteinuria and retinopathy in type 1 diabetic patients, although high doses were associated with adverse effects like liver dysfunction and flu-like symptoms .

1.2. Renal Protection

AGN has shown promise in protecting against renal ischemia-reperfusion injury (IRI). In animal models, aminoguanidine administration before IRI significantly improved kidney function, reduced markers of kidney injury, and modulated inflammatory responses. The compound was found to decrease levels of inflammatory cytokines and improve glomerular filtration rates, suggesting its potential as a renoprotective agent .

1.3. Immune Modulation

Aminoguanidine acts as a competitive inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the immune response. In studies involving mice infected with Nocardia brasiliensis, AGN treatment resulted in protection against actinomycetoma development by preventing inflammation and promoting immune regulation . This dual effect highlights AGN's potential in modulating immune responses during infections.

2.1. Use in Propellants

Aminoguanidine nitrate is also recognized for its role as an energetic material. It is employed in the formulation of propellants due to its explosive properties when subjected to heat or mechanical stress. The compound can decompose violently under certain conditions, making it a subject of interest for researchers exploring safer handling methods for energetic materials .

2.2. Eutectic Mixtures

Research has explored the creation of eutectic mixtures involving ammonium nitrate and this compound, enhancing the thermal stability and performance characteristics of these materials. Such mixtures are being investigated for their potential applications in explosives and propellants, offering insights into optimizing formulations for better performance and safety .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of aminoguanidine nitrate involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of diamine oxidase and nitric oxide synthase. This inhibition reduces the levels of advanced glycation end products, which are implicated in various pathological conditions . Additionally, this compound can interact with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles .

Comparación Con Compuestos Similares

Aminoguanidine nitrate is similar to other compounds such as guanidine nitrate and 1-amino-2-nitroguanidine. it has unique properties that make it distinct:

Guanidine nitrate:

1-Amino-2-nitroguanidine: This compound is also nitrogen-rich and has good detonation properties, but this compound is less sensitive and has different reactivity patterns.

Similar Compounds

- Guanidine nitrate

- 1-Amino-2-nitroguanidine

- Aminoguanidine bicarbonate

These compounds share some structural similarities with this compound but differ in their reactivity and applications.

Actividad Biológica

Aminoguanidine nitrate (AGN) is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) and its antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and research findings.

Inhibition of Nitric Oxide Synthase:

Aminoguanidine acts primarily as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) in activated macrophages. This inhibition can modulate inflammatory responses and has been shown to have both protective and detrimental effects depending on the context of use. For instance, in studies involving mice infected with Nocardia brasiliensis, aminoguanidine treatment prevented the development of actinomycetoma by inhibiting inflammatory responses without affecting bacterial viability .

Antioxidant Properties:

Recent studies have identified aminoguanidine as an antioxidant agent. It has been shown to prevent oxidative stress-induced damage in various models, including renal ischemia-reperfusion injury (IRI). In such models, AG administration resulted in improved kidney function, reduced lipid peroxidation, and modulation of inflammatory markers . This suggests that AG can protect against cellular damage by enhancing antioxidant defenses.

Case Studies and Experimental Evidence

-

Effect on Renal Function:

In a study involving renal IRI, aminoguanidine was administered at a dose of 50 mg/kg. The results indicated significant improvements in glomerular filtration rate (GFR) and reductions in markers associated with kidney injury such as NGAL and clusterin. The treatment effectively inhibited iNOS activity and reduced pro-inflammatory cytokines . -

Impact on Diabetes-Related Complications:

Aminoguanidine has been investigated for its role in preventing complications associated with diabetes mellitus. In diabetic rat models, AG treatment reduced the accumulation of advanced glycation end products (AGEs), which are implicated in diabetic retinopathy. Treated animals showed significantly fewer acellular capillaries compared to untreated controls, indicating a protective effect against vascular complications . -

Autoimmune Disease Modulation:

In models of autoimmune encephalomyelitis, aminoguanidine was found to inhibit disease expression in a dose-dependent manner, suggesting its potential utility in managing autoimmune conditions by modulating immune responses .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propiedades

IUPAC Name |

2-aminoguanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFHEJUUBDCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065032 | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Aminoguanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10308-82-4 | |

| Record name | Aminoguanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.